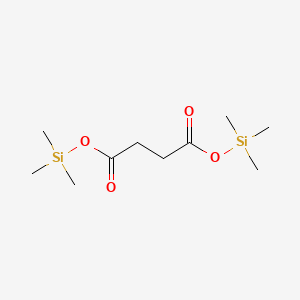

Bis(trimethylsilyl) succinate

概要

説明

Bis(trimethylsilyl) succinate is an organosilicon compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.

準備方法

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl) succinate can be synthesized through the esterification of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Succinic acid+2(Trimethylsilyl chloride)→Bis(trimethylsilyl) succinate+2(Hydrochloric acid)

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Bis(trimethylsilyl) succinate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.

Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: While the compound itself is relatively stable, the succinate moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze this compound.

Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for reactions involving the succinate moiety.

Major Products Formed

Hydrolysis: Succinic acid and trimethylsilanol.

Substitution: Various substituted succinates depending on the nucleophile used.

Oxidation: Oxidized derivatives of succinic acid.

Reduction: Reduced forms of succinic acid derivatives.

科学的研究の応用

Bis(trimethylsilyl) succinate (BSME), also known as bis(trimethylsilyl) ester, is an organosilicon compound with the chemical formula C₁₄H₂₆O₄Si₂ . It features two trimethylsilyl groups attached to a succinate moiety, enhancing its reactivity and solubility in organic solvents.

Reactivity and Interactions

Interaction studies involving this compound reveal that the trimethylsilyl groups significantly enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Research indicates that this compound can form stable complexes with certain metal ions, which may influence its behavior in catalytic processes.

Structural Analogs

Several compounds share structural or functional similarities with this compound:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Trimethylsilyl acetate | Acetate derivative | Commonly used as a protecting group for alcohols |

| Bis(trimethylsilyl) malonate | Malonate derivative | Similar reactivity but different steric properties |

| Trimethylsilyl benzoate | Benzoate derivative | Exhibits aromatic stability; useful in aromatic substitutions |

| Bis(trimethylsilyl) fumarate | Fumarate derivative | Different geometric configuration affecting reactivity |

作用機序

The mechanism by which bis(trimethylsilyl) succinate exerts its effects is primarily through the trimethylsilyl groups. These groups increase the volatility and stability of the compound, making it more amenable to analytical techniques such as gas chromatography. The trimethylsilyl groups can also act as protecting groups, preventing unwanted reactions at the carboxyl sites during synthetic procedures.

類似化合物との比較

Similar Compounds

Bis(trimethylsilyl)amine: Another organosilicon compound with similar volatility and stability properties.

Trimethylsilyl chloride: Used in the synthesis of bis(trimethylsilyl) succinate and other trimethylsilyl derivatives.

Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.

Uniqueness

This compound is unique in its ability to protect both carboxyl groups of succinic acid simultaneously, making it particularly useful in synthetic applications where selective protection is required. Its stability and volatility also make it an excellent choice for analytical applications, especially in gas chromatography.

生物活性

Bis(trimethylsilyl) succinate (BTMS) is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a succinate moiety. Its chemical formula is . This compound is widely utilized in synthetic organic chemistry due to its unique structural properties, which enhance its reactivity and solubility in organic solvents. It acts as a derivatization agent for carboxylic acids, improving their volatility for analysis in techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) .

The bulky trimethylsilyl (TMS) groups in BTMS increase the volatility of carboxylic acids, facilitating their separation and detection in complex biological samples . The TMS groups can also serve as protecting groups, rendering carboxylic acids unreactive under certain conditions while allowing selective modifications of other functional groups. Upon treatment with mild acidic or basic conditions, the TMS groups can be easily removed, regenerating the free carboxylic acid .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₄Si₂ |

| Molecular Weight | 298.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents |

Biological Applications

Research indicates that BTMS has significant biological implications, particularly in metabolic processes involving succinate. Succinate itself is a key intermediate in the citric acid cycle and has been implicated in various physiological processes.

Succinate Receptor Activation

Succinate acts as a signaling molecule through its interaction with the succinate receptor 1 (SUCNR1), which is activated at micromolar concentrations. This receptor is expressed in several tissues including the liver, kidney, and adipose tissue . Activation of SUCNR1 by succinate can lead to various physiological effects such as hypertension, inflammation, and modulation of lipolysis .

Case Study: Succinate-Induced Macrophage Polarization

Recent studies have shown that succinate can induce M2 polarization of macrophages via SUCNR1 activation. This polarization facilitates angiogenesis by promoting endothelial cell migration and invasion . The release of retinol-binding protein 4 (RBP4) from macrophages into the environment also plays a crucial role in regulating endothelial sprouting and pathological angiogenesis.

Analytical Techniques

The biological activity and presence of succinate derivatives like BTMS can be quantitatively analyzed using advanced techniques such as GC-MS. For instance, tumor samples have been processed using derivatization with N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA), allowing for sensitive detection of succinate levels in biological tissues .

Table 2: Analytical Methods for Succinate Detection

| Method | Description |

|---|---|

| Gas Chromatography | Utilizes BTMS for derivatization of acids |

| Mass Spectrometry | Quantifies succinate levels post-derivatization |

| Magnetic Resonance Imaging (MRI) | Non-invasive imaging to detect succinate peaks |

特性

IUPAC Name |

bis(trimethylsilyl) butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUDZINXVRFXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCC(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334520 | |

| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40309-57-7 | |

| Record name | Bis(trimethylsilyl) succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。